2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, typically starting with the formation of the quinazoline core. This can be achieved through various synthetic routes, including cyclization reactions of appropriate precursors . Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be introduced under suitable conditions to replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while reduction could lead to dihydroquinazoline compounds .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
4(3H)-quinazolinone: Known for its broad applications, including antimalarial and antitumor activities.
8-chloro-2-methyl-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-9-yl: Studied for its immune-modulating properties.
What sets 2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one apart is its unique structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C24H21N3O/c1-15-8-10-17(11-9-15)19-12-21-20(22(28)13-19)14-25-24-23(16(2)26-27(21)24)18-6-4-3-5-7-18/h3-11,14,19H,12-13H2,1-2H3 |
InChI Key |
DNFRTSGVSCYSCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(=O)C2 |
Origin of Product |
United States |
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